2-Amino-2-methylbutanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBOBNODYVJFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870655 | |
| Record name | Isovaline hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72408-58-3 | |
| Record name | Isovaline, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72408-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isovaline hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Enantiopure 2 Amino 2 Methylbutanoic Acid Hydrochloride
Asymmetric Synthesis Strategies and Development
The asymmetric synthesis of 2-amino-2-methylbutanoic acid has seen the development of several sophisticated strategies. These methods are designed to control the three-dimensional arrangement of atoms at the newly formed stereocenter, leading to the desired enantiomer.
Diastereoselective Alkylation Approaches to Stereocontrol
Diastereoselective alkylation is a powerful strategy that involves the alkylation of a chiral enolate equivalent, where the existing chirality in the molecule directs the approach of the incoming electrophile. While direct studies on 2-amino-2-methylbutanoic acid are specific, the principles are well-established in the synthesis of related α-amino acids. The alkylation of β-amino ester enolates, for instance, has been shown to proceed with a high degree of diastereoselectivity. nih.gov Mechanistic studies suggest that these reactions may proceed through highly organized transition states, such as hexameric lithium enolates, which dictate the stereochemical outcome. nih.gov The success of these approaches relies on the effective transfer of stereochemical information from a chiral auxiliary or a pre-existing stereocenter to the newly formed quaternary carbon.
Chiral Auxiliary-Mediated Synthesis (e.g., Evans Oxazolidinone, Ni(II) Complex Methodologies)
Chiral auxiliaries are temporarily incorporated into a molecule to direct a stereoselective transformation, after which they are removed. wikipedia.orgnih.govsigmaaldrich.com This approach has been widely and successfully applied to the synthesis of α-amino acids.
Evans Oxazolidinones: Evans oxazolidinones are highly effective chiral auxiliaries for stereoselective alkylation reactions. santiago-lab.com These auxiliaries are typically derived from readily available amino alcohols. orgsyn.org The substrate is first acylated with the oxazolidinone, and subsequent deprotonation forms a rigid enolate where one face is effectively shielded by a substituent on the auxiliary. wikipedia.orgsantiago-lab.com This steric hindrance directs the approach of an alkylating agent to the opposite face, resulting in a highly diastereoselective alkylation. The auxiliary can then be cleaved to yield the desired α-alkylated carboxylic acid. This methodology has proven versatile for the synthesis of a wide range of chiral building blocks. orgsyn.orgnih.gov
Ni(II) Complex Methodologies: The use of chiral Ni(II) complexes of Schiff bases has emerged as a powerful and practical method for the asymmetric synthesis of a diverse range of non-canonical amino acids. researchgate.netnih.govehu.es In this approach, a Schiff base is formed between a chiral ligand (often derived from an amino acid like proline) and glycine or alanine, which then coordinates to a Ni(II) center. nih.gov This complex serves as a chiral nucleophilic glycine equivalent. Alkylation of this complex proceeds with high diastereoselectivity, which is thermodynamically controlled. nih.gov The methodology is also applicable for the synthesis of quaternary α,α-disubstituted amino acids. nih.gov A key advantage of this method is the ability to perform various reaction types, including alkylations, Mannich reactions, and Michael additions. researchgate.netnih.gov After the desired transformation, the complex is disassembled, typically under acidic conditions, to release the enantiomerically enriched amino acid and allow for the recovery of the chiral ligand. nih.govnih.gov
| Method | Chiral Auxiliary/System | Key Features | Diastereoselectivity |
| Evans Alkylation | Oxazolidinone | Formation of a rigid chiral enolate, face-selective alkylation. wikipedia.orgsantiago-lab.com | High |
| Ni(II) Complex | Chiral Schiff Base-Ni(II) | Thermodynamically controlled diastereoselectivity, versatile transformations. researchgate.netnih.gov | High |
Enzymatic and Biocatalytic Pathways for Enantioselective Preparation
Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing enantiopure compounds. rsc.org These methods utilize enzymes as catalysts to perform stereoselective reactions, often under mild conditions. For the synthesis of chiral amino acids, several enzymatic strategies are employed, including the resolution of racemates and asymmetric synthesis from prochiral precursors. researchgate.net
Biocatalysis can be a profound tool for preparing highly enantiopure amino acids. researchgate.net For instance, microbial processes have been developed for the efficient production of related chiral compounds like (S)-2-methylbutanoic acid via L-isoleucine catabolism, demonstrating the potential of microorganisms as biocatalysts. nih.gov Chemoenzymatic cascade reactions have also been designed to transform readily available L-α-amino acids into other valuable chiral building blocks. nih.gov These enzymatic approaches often exhibit excellent enantioselectivity and can eliminate the need for protecting groups and harsh reagents.
Multicomponent Reaction (e.g., Ugi-4CR) Applications in Derivative Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all the starting materials, are powerful tools for generating molecular diversity. researchgate.net The Ugi four-component reaction (Ugi-4CR) is a prominent example, involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov
The Ugi reaction provides a rapid and efficient route to complex peptide-like structures and has been widely used in the synthesis of α-amino acid derivatives. researchgate.netnih.gov While the classic Ugi reaction produces a linear backbone, subsequent post-condensation transformations can be employed to cyclize the adducts into a variety of heterocyclic scaffolds, including diketopiperazines. researchgate.netmdpi.com A variation, the Ugi 5-center-4-component reaction (U-5C-4CR), utilizes α-amino acids as bifunctional reagents, reacting with a carbonyl, an isocyanide, and an alcohol to generate α,α'-imino dicarboxylic acid derivatives. nih.govmdpi.com This strategy allows for the direct incorporation of amino acid scaffolds into complex molecules, offering a versatile pathway for the synthesis of derivatives of 2-amino-2-methylbutanoic acid.
Enantioselective Preparation of Specific Stereoisomers (e.g., (R)- and (S)-forms)
The controlled synthesis of individual (R)- and (S)-enantiomers of 2-amino-2-methylbutanoic acid is crucial for their application in stereospecific contexts. An efficient and convenient synthesis for both enantiomers has been developed starting from a common chiral precursor. For example, (R)-2-methylglycidol can be used as the starting material to access both (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals. acs.orgnih.gov These chiral building blocks can then be further elaborated to yield the target (S)- and (R)-2-amino-2-methylbutanoic acids respectively. acs.orgnih.gov
The synthesis of the (R)-enantiomer, for instance, involves a sequence of reactions starting from the protected α-methylserinal, which is subjected to oxidation and subsequent deprotection steps to afford the final amino acid. acs.org This strategic use of a chiral pool starting material allows for the predictable and controlled synthesis of either desired stereoisomer.
| Enantiomer | Starting Material | Key Intermediate |
| (R)-2-Amino-2-methylbutanoic acid | (R)-2-methylglycidol | (S)-N-Boc-N,O-isopropylidene-α-methylserinal |
| (S)-2-Amino-2-methylbutanoic acid | (R)-2-methylglycidol | (R)-N-Boc-N,O-isopropylidene-α-methylserinal |
Derivatization Reactions and Functional Group Transformations for Research Purposes
For research applications, including analytical detection and incorporation into larger molecules, the derivatization of 2-amino-2-methylbutanoic acid is often necessary. The primary amino and carboxylic acid functional groups are the main sites for such transformations.
Derivatization reagents can be used to improve the ionization efficiency of amino acids for mass spectrometry analysis or to introduce a chromophore for UV detection in HPLC. mdpi.com For instance, reagents targeting the primary amine group can facilitate detection and quantification. mdpi.com Previously, reagents like dansyl chloride have been used for the derivatization of amino acids. nih.gov More recently, novel derivatizing agents have been developed for use with ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS), allowing for highly selective and sensitive detection of amino acid derivatives. nih.gov These transformations are critical for studying the properties and applications of 2-amino-2-methylbutanoic acid in various scientific contexts.
Synthesis of Analogs and Conjugates for Mechanistic Investigation
The synthesis of analogs and conjugates of 2-Amino-2-methylbutanoic acid is a key strategy for conducting mechanistic investigations and structure-activity relationship (SAR) studies. By systematically altering the structure of the parent molecule, researchers can probe its interactions with biological systems and elucidate the roles of specific structural motifs.
Analogs are created by modifying the core structure of the amino acid. For example, replacing the ethyl or methyl group with other alkyl chains can help determine the steric and electronic requirements of a receptor binding pocket or an enzyme's active site. The synthesis of such analogs often follows similar asymmetric routes as the parent compound, employing different starting materials or alkylating agents. This approach has been used in the study of proteins, where replacing natural amino acids with unnatural analogs like norvaline helps to assess the impact on protein stability and conformation. nih.gov
Interactive Table: Representative Analogs for Mechanistic Studies
| Analog Name | Structural Modification | Purpose of Investigation |
| 2-Amino-2-methylpentanoic acid | Ethyl group replaced by a propyl group | To probe for additional hydrophobic interactions or steric limitations in a binding site. |
| 2-Amino-2-ethylpentanoic acid | Methyl group replaced by a second ethyl group | To study the effect of increased steric bulk at the α-carbon on bioactivity or peptide conformation. |
| 2-Amino-2,3-dimethylbutanoic acid | Hydrogen on the ethyl group replaced by a methyl group | To introduce a new chiral center and explore diastereomeric effects on biological interactions. |
Conjugates are formed by covalently linking 2-Amino-2-methylbutanoic acid to another molecule, such as a fluorescent probe, a bioactive compound, or a macromolecule. This strategy is widely employed in medicinal chemistry to enhance properties like selectivity, stability, and solubility. mdpi.com The synthesis typically involves protecting the amino acid, activating its carboxyl group (or using the free amine for coupling), reacting it with the molecule of interest, and finally removing the protecting groups. mdpi.com
For example, conjugating the amino acid to nucleobases (e.g., adenine or thymine) can be used to investigate interactions with nucleic acids or create novel peptide-nucleic acid (PNA) structures. nih.gov Similarly, attaching it to a known drug molecule can modify its pharmacokinetic profile, while conjugation to a fluorescent tag can enable visualization of its uptake and distribution in cells for mechanistic studies.
Chiral Resolution and Enantiomeric Separation Techniques for 2 Amino 2 Methylbutanoic Acid Hydrochloride
Advanced Chromatographic Resolution Methods
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), stand at the forefront of enantiomeric separation due to their high efficiency and broad applicability. The development of specialized chiral stationary phases and dynamic coating procedures has significantly enhanced the ability to resolve complex racemic mixtures of amino acids like 2-Amino-2-methylbutanoic acid.
Chiral Stationary Phase Liquid Chromatography (HPLC) Development
The direct separation of enantiomers by HPLC is predominantly achieved through the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment that allows for differential interaction with the enantiomers of the analyte, leading to their separation. For amino acids, including α-methylated variants, several types of CSPs have proven effective.
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly well-suited for the separation of underivatized amino acids. sigmaaldrich.comchromatographyonline.com These CSPs possess ionic groups, making them compatible with both polar organic and aqueous mobile phases, which is ideal for polar and ionic compounds like amino acids. sigmaaldrich.comchromatographyonline.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Crown ether-based CSPs are another class of stationary phases that have demonstrated high enantioselectivity for amino acids. chiraltech.com These phases typically interact with the primary amino group of the analyte, forming inclusion complexes that differ in stability for the two enantiomers.
Zwitterionic ion-exchange-based CSPs, often derived from cinchona alkaloids, are also highly effective for the direct separation of amino acids and small peptides. ingentaconnect.com These phases incorporate both anionic and cationic exchange sites, allowing for multiple interaction points with the amphoteric amino acid molecules.
The selection of the appropriate CSP and mobile phase composition is critical for achieving optimal resolution. Factors such as the organic modifier, pH, and buffer concentration in the mobile phase can significantly influence the retention and selectivity of the separation.
Table 1: Comparison of Chiral Stationary Phases for Amino Acid Resolution
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms | Advantages for Amino Acid Separation |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, steric hindrance | Effective for underivatized amino acids, compatible with a wide range of mobile phases. sigmaaldrich.comchromatographyonline.com |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Inclusion complexation with the primary amino group | High enantioselectivity for primary amino acids. chiraltech.com |
| Zwitterionic Ion-Exchange | Cinchona alkaloid derivatives | Ion-pairing, hydrogen bonding, dipole-dipole interactions | Versatile for free amino acids and small peptides, compatible with LC-MS. ingentaconnect.com |
Dynamic Coating Procedures with Chiral Selectors
Dynamic coating is a technique where a chiral selector is added to the mobile phase or the separation buffer and adsorbs onto the surface of an achiral stationary phase, creating a transient chiral stationary phase. This approach offers flexibility as the chiral selector can be easily changed. While more commonly reported in capillary electrophoresis, the principle can be applied to HPLC. nih.govacs.org
In the context of separating 2-Amino-2-methylbutanoic acid, a chiral selector with a high affinity for the analyte would be introduced into the mobile phase. This selector would dynamically coat a standard reversed-phase column (e.g., C18). The enantiomeric separation would then occur through the transient diastereomeric complexes formed between the analyte enantiomers and the adsorbed chiral selector. The efficiency of this method depends on the equilibrium of the chiral selector between the mobile and stationary phases and its interaction with the analyte.
Crystallization-Based Resolution Strategies
Crystallization methods are a cornerstone of industrial-scale chiral resolution due to their cost-effectiveness and scalability. These strategies rely on the different physicochemical properties of diastereomers.
Diastereomeric Salt Formation and Fractional Crystallization Optimization
The most common crystallization-based approach is the formation of diastereomeric salts. A racemic mixture of 2-Amino-2-methylbutanoic acid is reacted with a single enantiomer of a chiral resolving agent, typically a chiral acid or base. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility.
The choice of resolving agent and solvent system is critical for successful separation. The goal is to find conditions where one diastereomeric salt is significantly less soluble than the other, allowing it to crystallize preferentially from the solution. The crystallized salt can then be isolated by filtration, and the desired enantiomer of the amino acid can be recovered by breaking the salt, typically through acidification or basification. The resolving agent can often be recovered and reused. Common resolving agents for amino acids include chiral acids like tartaric acid or chiral amines like brucine. acs.orgchromatographytoday.com
Optimization of this process involves screening various resolving agents and solvents, as well as controlling parameters such as temperature, concentration, and cooling rate to maximize the yield and enantiomeric excess of the desired diastereomer.
Studies on the Influence of Chiral Impurities in Crystallization
The presence of impurities, particularly the undesired enantiomer, can significantly impact the efficiency of fractional crystallization. The undesired enantiomer can act as a chiral impurity, potentially inhibiting the nucleation and growth of the crystals of the desired diastereomeric salt.
Studies on other amino acids, such as glycine, have shown that structurally related impurities can alter crystal morphology and even the polymorphic form of the crystals. chiraltech.com In the context of diastereomeric salt crystallization, the more soluble diastereomer (containing the undesired enantiomer) can sometimes co-crystallize or inhibit the growth of the less soluble diastereomer, thereby reducing the enantiomeric purity of the final product. Understanding these interactions is crucial for developing robust crystallization processes that can tolerate certain levels of impurities while still achieving high enantiomeric purity.
Chemoenzymatic and Bio-Inspired Resolution Approaches
Chemoenzymatic and bio-inspired methods offer highly selective and environmentally benign alternatives to traditional resolution techniques. These approaches harness the stereospecificity of biological molecules and systems.
Enzymatic resolution is a powerful chemoenzymatic technique that utilizes the high stereospecificity of enzymes. For racemic α-amino acids, enzymes such as aminoacylases can be employed. acs.org In a typical process, the racemic amino acid is first chemically acetylated. An aminoacylase (B1246476) enzyme, which is stereospecific for the L-enantiomer, is then used to selectively hydrolyze the acetyl group from the L-amino acid, leaving the D-amino acid acetylated. The resulting mixture of the free L-amino acid and the acetylated D-amino acid can then be easily separated based on their different chemical properties.
Another enzymatic approach involves the use of amino acid oxidases, which can selectively oxidize one enantiomer to an α-keto acid, leaving the other enantiomer untouched. The unreacted enantiomer can then be isolated from the reaction mixture.
Bio-inspired resolution strategies mimic biological recognition processes. One such approach is enantioselective crystallization on chiral surfaces. Chiral polymers or self-assembled monolayers can be designed to act as templates that preferentially induce the crystallization of one enantiomer from a racemic solution. For instance, surfaces functionalized with a specific enantiomer of an amino acid can promote the crystallization of the same enantiomer from a racemic mixture. This method leverages the principles of molecular recognition at interfaces to achieve enantiomeric separation.
Spectroscopic and Computational Elucidation of 2 Amino 2 Methylbutanoic Acid Hydrochloride
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural confirmation and analysis of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information on connectivity, conformation, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. For 2-Amino-2-methylbutanoic acid hydrochloride, ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure. In the hydrochloride form, the amine group is protonated (-NH₃⁺) and the carboxylic acid group (-COOH) remains intact. The expected signals in the ¹H and ¹³C NMR spectra are based on the unique chemical environments of the nuclei.
The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the ethyl and methyl groups attached to the chiral center. The ethyl group's methylene (B1212753) protons (-CH₂-) would appear as a quartet due to coupling with the adjacent methyl protons, while the ethyl group's methyl protons (-CH₃) would present as a triplet. The protons of the methyl group directly attached to the chiral carbon would appear as a singlet. The acidic protons of the ammonium (B1175870) (-NH₃⁺) and carboxylic acid (-COOH) groups are often broad and may exchange with deuterated solvents, sometimes not being observed.
The ¹³C NMR spectrum is expected to display five signals, one for each carbon atom in the molecule, confirming the presence of five distinct carbon environments. This includes the quaternary chiral carbon, the carboxylic acid carbon, and the three carbons of the ethyl and methyl substituents.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.0 | Triplet | -CH₂CH₃ |
| ¹H | ~1.6 | Singlet | C(CH₃ )(NH₃⁺) |
| ¹H | ~1.9 | Quartet | -CH₂ CH₃ |
| ¹³C | ~8 | - | -CH₂CH₃ |
| ¹³C | ~25 | - | C(CH₃ )(NH₃⁺) |
| ¹³C | ~30 | - | -CH₂ CH₃ |
| ¹³C | ~60 | - | C (CH₃)(NH₃⁺) |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. mdpi.com These two methods are complementary; FT-IR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. mdpi.com
For this compound, the spectra would be dominated by vibrations of the ammonium (-NH₃⁺), carboxylic acid (-COOH), and alkyl (C-H, C-C) groups. The protonated amine group gives rise to characteristic N-H stretching and bending vibrations. The carboxylic acid group is identifiable by the prominent C=O stretching of the carbonyl and the broad O-H stretching vibrations. The aliphatic portions of the molecule produce signals corresponding to C-H stretching, bending, and rocking modes. Studies on similar amino acids using these techniques, often supported by DFT calculations, aid in the precise assignment of these vibrational bands. nih.govnih.gov
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) | FT-IR |
| N-H stretch (Ammonium) | 3200-2800 | FT-IR, Raman |
| C-H stretch (Alkyl) | 3000-2850 | FT-IR, Raman |
| C=O stretch (Carboxylic acid) | 1730-1700 | FT-IR |
| N-H bend (Ammonium) | 1600-1500 | FT-IR |
| C-H bend (Alkyl) | 1470-1350 | FT-IR |
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₅H₁₂ClNO₂. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.
The calculated monoisotopic mass of the protonated molecule ([M+H]⁺) of the free amino acid (C₅H₁₁NO₂) is used for confirmation in positive-ion mode ESI-HRMS. PubChem lists the computed exact mass of the neutral free amino acid as 117.078978594 Da. nih.gov For the hydrochloride salt, the computed monoisotopic mass is 153.0556563 Da. nih.gov Experimental HRMS measurements that match this value to within a few parts per million (ppm) provide unambiguous confirmation of the molecular formula. The technique has been instrumental in the analysis of isovaline (B112821) found in meteorites. nih.govresearchgate.net
Table 3: Molecular Formula and Mass Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₅H₁₂ClNO₂ |
| Molecular Weight | 153.61 g/mol nih.gov |
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For a chiral molecule like 2-Amino-2-methylbutanoic acid, X-ray crystallography can be used to determine its absolute configuration (R or S) without ambiguity, provided a suitable crystal is grown.
Theoretical and Computational Chemistry Studies
Theoretical calculations complement experimental data by providing a deeper understanding of molecular structure, stability, and electronic properties.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the properties of amino acids. mdpi.comsemanticscholar.org These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. researchgate.net For 2-Amino-2-methylbutanoic acid, DFT calculations can be used to optimize the molecular structure, determine the most stable conformers, and predict the NMR, FT-IR, and Raman spectra. researchgate.netnih.gov
Furthermore, DFT provides insights into the electronic structure through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov Analysis of the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.
Table 4: Key Parameters from DFT Calculations for Amino Acids
| Calculated Parameter | Significance |
|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. |
| Vibrational Frequencies | Predicts IR and Raman spectra to aid in the assignment of experimental bands. researchgate.net |
| HOMO/LUMO Energies | Relate to ionization potential and electron affinity; the energy gap indicates chemical stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites of intermolecular interactions. |
Conformational Analysis and Molecular Mechanics Simulations
Conformational analysis of this compound is a critical step in understanding its three-dimensional structure and flexibility, which in turn dictates its physical, chemical, and biological properties. This analysis involves identifying the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them. Molecular mechanics simulations are a primary tool for this purpose, offering a balance between computational cost and accuracy for exploring the conformational landscape of molecules of this size.
In a typical molecular mechanics study of this compound, a force field would be selected. Force fields are sets of empirical energy functions and parameters that calculate the potential energy of a system of atoms. Common force fields used for small organic molecules include AMBER, CHARMM, and OPLS. The choice of force field can influence the results, and it is often advisable to compare outcomes from different force fields.
The simulation would likely begin with a systematic or random search of the torsional angles of the molecule's rotatable bonds. For this compound, the key rotatable bonds would be the C-C bonds in the butyl chain and the C-N and C-COOH bonds. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
The resulting data from these simulations would typically be presented in a table listing the identified low-energy conformers, their relative energies, and key dihedral angles. For instance, a hypothetical data table might look like this:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-Cα-Cβ-Cγ) (°) | Dihedral Angle (H-N-Cα-C) (°) |
| 1 | 0.00 | 60 | 180 |
| 2 | 0.75 | 180 | 60 |
| 3 | 1.20 | -60 | -60 |
| Note: This table is for illustrative purposes only and does not represent actual experimental or computational data. |
These simulations would provide insights into the preferred spatial arrangement of the amino and carboxyl groups, which is crucial for understanding how the molecule interacts with its environment.
Molecular Docking Investigations for Ligand-Target Binding Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking could be employed to investigate its potential binding to a biological target, such as a receptor or enzyme. This would be a crucial step in rational drug design if this compound were being investigated for therapeutic purposes.
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein. The structure of the ligand can be obtained from conformational analysis, while the protein structure is typically sourced from databases like the Protein Data Bank (PDB).
A docking algorithm would then be used to sample a large number of possible orientations of the ligand within the binding site of the target. These algorithms use scoring functions to estimate the binding affinity for each orientation. The scoring functions take into account various non-covalent interactions such as hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.
The output of a molecular docking study would typically include a ranked list of binding poses, along with their predicted binding energies. A hypothetical results table might be structured as follows:
| Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -7.5 | ASP120, LYS85 | Hydrogen Bond, Salt Bridge |
| 2 | -6.8 | PHE210, LEU150 | Hydrophobic |
| 3 | -6.2 | TYR90 | Pi-cation |
| Note: This table is for illustrative purposes only and does not represent actual experimental or computational data. |
These investigations could reveal the specific amino acid residues that are key for the interaction and the nature of the binding forces, providing a mechanistic understanding of the ligand-target interaction at a molecular level.
Computational Studies on Solvent Interactions and Solution-Phase Behavior
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. Computational studies are invaluable for elucidating these interactions and predicting the molecule's solution-phase behavior. Given that this compound is a hydrochloride salt of an amino acid, its interactions with polar solvents like water are of particular interest.
Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena. In an MD simulation, a system consisting of the solute (this compound) and a large number of explicit solvent molecules is simulated over time. The trajectories of the atoms are calculated by integrating Newton's laws of motion.
These simulations can provide a wealth of information about the solvation shell around the molecule. For example, the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. This can reveal the structure of the water molecules surrounding the charged amino and carboxyl groups.
Key parameters that could be extracted from such simulations include:
| Parameter | Description | Hypothetical Value |
| Radial Distribution Function (g(r)) Peak for N-O(water) | Distance of the first solvation shell of water around the nitrogen atom. | 2.8 Å |
| Coordination Number of Amino Group | Average number of water molecules in the first solvation shell of the amino group. | 4.5 |
| Solvation Free Energy | The free energy change associated with transferring the molecule from a vacuum to the solvent. | -15 kcal/mol |
| Note: This table is for illustrative purposes only and does not represent actual experimental or computational data. |
Furthermore, these computational studies can help in understanding properties like solubility and the influence of the solvent on the conformational equilibrium of the molecule. By providing a detailed picture of the solute-solvent interactions, these studies complement experimental observations and provide a deeper understanding of the chemical behavior of this compound in solution.
Biochemical and Astrobiological Research Contexts of 2 Amino 2 Methylbutanoic Acid
Non-Proteinogenic Amino Acid Metabolism and Pathways in Model Systems
2-Amino-2-methylbutanoic acid, also known as isovaline (B112821), is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code for protein synthesis. researchgate.net Its metabolism and specific biochemical pathways in model organisms are not as extensively characterized as those of its proteinogenic counterparts. However, research has begun to shed light on its interactions with biological systems.
While not incorporated into proteins via ribosomal synthesis, 2-Amino-2-methylbutanoic acid has been identified as a component of a class of naturally occurring peptide antibiotics known as peptaibiotics. nih.govresearchgate.net These peptides are synthesized non-ribosomally by filamentous fungi. The presence of isovaline in these microbial products indicates its involvement in specialized secondary metabolic pathways within these organisms. The enzymes responsible for the activation and incorporation of isovaline into these peptide chains are part of the non-ribosomal peptide synthetase (NRPS) machinery.
Research into the specific enzyme interactions of 2-Amino-2-methylbutanoic acid has revealed its activity as a receptor agonist. Notably, isovaline has been shown to act as an agonist at peripheral gamma-aminobutyric acid (GABA) type B (GABA-B) receptors. wikipedia.orgnih.gov GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.org By activating these receptors, isovaline can modulate neuronal excitability. wikipedia.orgnih.gov Studies in mice have demonstrated that this interaction leads to analgesic effects, suggesting a role in nociception inhibition. wikipedia.org It is important to note that isovaline does not cross the blood-brain barrier, and its effects are therefore localized to the peripheral nervous system. wikipedia.org
The interaction of isovaline with GABA-B receptors is a key area of investigation for understanding its pharmacological potential. The table below summarizes the key findings related to this interaction.
| Receptor Target | Effect of 2-Amino-2-methylbutanoic acid | Observed Outcome in Model Systems |
| GABA-B Receptor | Agonist | Analgesia, inhibition of nociception |
Further research is needed to fully elucidate the enzymatic pathways involved in the catabolism and potential synthesis of 2-Amino-2-methylbutanoic acid in various organisms.
Role as a Precursor in Non-Human Biological Synthesis
Amino acids serve as crucial precursors for a wide array of natural products in non-human organisms, including insect pheromones. nih.gov The carbon skeletons of amino acids can be utilized as starter units in biosynthetic pathways that are similar to fatty acid synthesis, leading to the production of these signaling molecules. nih.gov Specifically, branched-chain amino acids are known precursors for methyl-branched pheromones. sakura.ne.jp While a direct biosynthetic pathway from 2-Amino-2-methylbutanoic acid to a specific pheromone has not been explicitly detailed in the available research, its structure as a C5 branched-chain amino acid makes it a plausible candidate for involvement in the biosynthesis of certain insect pheromones. nih.govnih.gov The general pathway involves the modification of the amino acid carbon skeleton through processes such as desaturation, chain-shortening or elongation, and functional group modifications. nih.govoup.com
The unique structural properties of 2-Amino-2-methylbutanoic acid make it a valuable tool in peptide and protein engineering. As a Cα-tetrasubstituted α-amino acid, the presence of a methyl group on the α-carbon introduces significant conformational constraints. nih.govresearchgate.net This steric hindrance restricts the rotational freedom around the peptide backbone, making isovaline a potent helix-inducing residue. nih.govresearchgate.net
The incorporation of isovaline into synthetic peptides is a strategy used to stabilize helical structures, particularly the 3(10)-helix. researchgate.net This property is exploited in the design of peptidomimetics and for studying the relationship between peptide conformation and biological activity. nih.gov The chirality of the isovaline residue influences the screw sense of the resulting helix. researchgate.net For instance, isovaline is a characteristic component of peptaibiotics, where it contributes to their helical structure and, consequently, their biological activity as antibiotics. nih.govresearchgate.net
The table below highlights the impact of incorporating 2-Amino-2-methylbutanoic acid into peptides.
| Property | Effect of 2-Amino-2-methylbutanoic Acid Incorporation |
| Conformation | Induces and stabilizes helical structures (e.g., 3(10)-helix) |
| Structural Rigidity | Increases conformational constraints due to steric hindrance |
| Biological Activity | Influences the activity of peptide antibiotics (peptaibiotics) |
Astrobiological Significance and Prebiotic Chemistry Investigations
The origin of this enantiomeric excess is a subject of ongoing research. One hypothesis suggests that the amplification of a small initial asymmetry occurred during a period of aqueous alteration on the meteorite's parent body. nih.govhokudai.ac.jp The correlation between the degree of aqueous alteration in meteorites and the magnitude of the L-isovaline excess supports this theory. nih.govhokudai.ac.jp
Furthermore, laboratory experiments simulating prebiotic conditions have successfully synthesized isovaline. These experiments demonstrate that 2-Amino-2-methylbutanoic acid can be formed through abiotic processes, such as the energetic processing of interstellar ice analogs containing simple molecules like water, carbon dioxide, and amines. nasa.gov The Strecker synthesis, involving aldehydes, ketones, ammonia (B1221849), and cyanide, is another plausible pathway for its formation on meteorite parent bodies. hokudai.ac.jp
The table below summarizes the key findings related to the astrobiological significance of 2-Amino-2-methylbutanoic acid.
| Meteorite | Enantiomeric Excess of L-isovaline | Implication |
| Murchison | Up to 18.5% | Supports extraterrestrial delivery of chiral molecules to early Earth |
| Orgueil | ~15.2% | Suggests L-enantiomeric excess is not unique to a single meteorite type |
Detection and Enantiomeric Distribution in Extraterrestrial Samples (e.g., Carbonaceous Chondrites)
2-Amino-2-methylbutanoic acid, an isomer of the more commonly known amino acid valine, has been identified in various carbonaceous chondrites, which are primitive meteorites that provide a window into the early solar system's chemistry. nih.govnasa.gov These meteorites are particularly valuable because they contain a diverse suite of organic molecules, including amino acids that are rare on Earth, offering clues about prebiotic chemical evolution. nasa.govmdpi.comnasa.gov The presence of 2-amino-2-methylbutanoic acid and other α-methyl amino acids in these extraterrestrial samples is considered strong evidence of their indigenous nature, as these specific types of amino acids are not common in terrestrial biology. nasa.govmdpi.com
Analyses of meteorites such as Murchison and Aguas Zarcas have confirmed the presence of a range of two- to six-carbon aliphatic primary amino acids, including 2-amino-2-methylbutanoic acid. nasa.gov The Murchison meteorite, in particular, has been found to contain at least 36 different amino acids, many of which are unique to carbonaceous chondrites. nih.gov The fact that these meteorites contain a wide array of amino acid isomers is consistent with a synthetic process involving the random combination of single-carbon precursors in an abiotic environment. nih.gov
A crucial aspect of the study of meteoritic amino acids is their enantiomeric distribution. Chiral molecules like 2-amino-2-methylbutanoic acid can exist in two mirror-image forms, or enantiomers, designated as L (left-handed) and D (right-handed). While life on Earth almost exclusively uses L-amino acids, abiotic synthesis typically produces equal amounts of L and D enantiomers, known as a racemic mixture. mdpi.comnih.gov However, studies of carbonaceous chondrites have revealed significant L-enantiomeric excesses for several α-methyl-α-amino acids, including 2-amino-2-methylbutanoic acid (isovaline). mdpi.comhokudai.ac.jp For instance, the Murchison meteorite has shown an L-enantiomeric excess (Lee) for isovaline of up to 18.5%, one of the largest excesses reported in any meteorite. hokudai.ac.jp Similarly, the CI meteorite Orgueil also exhibits a significant L-isovaline excess. hokudai.ac.jp
These findings are significant because they suggest that a bias towards L-amino acids existed in the early solar system, prior to the origin of life on Earth. hokudai.ac.jpresearchgate.net The delivery of these L-enantioenriched amino acids to the early Earth by meteorites and other celestial bodies could have played a role in establishing the homochirality observed in terrestrial biology. hokudai.ac.jp The degree of aqueous alteration on the meteorite's parent body appears to be a factor in the amplification of these enantiomeric excesses. mdpi.comnasa.govhokudai.ac.jp
Below is an interactive data table summarizing the detection and enantiomeric excess of 2-Amino-2-methylbutanoic acid (isovaline) in select carbonaceous chondrites.
| Meteorite | Type | 2-Amino-2-methylbutanoic acid (Isovaline) Presence | Reported L-enantiomeric Excess (Lee) |
| Murchison | CM2 | Confirmed | Up to 18.5% |
| Murray | CM2 | Confirmed | ~9% |
| Orgueil | CI | Confirmed | ~15.2% |
| Aguas Zarcas | CM2 | Confirmed | L-excess detected |
| Tagish Lake | C2 (ungrouped) | Confirmed | 0-7% (correlates with alteration) |
Abiotic Synthesis Pathways in Early Earth and Cosmic Environments
The presence of 2-amino-2-methylbutanoic acid and a diverse range of other amino acids in carbonaceous chondrites points to robust abiotic synthesis pathways operating in the early solar system. nih.govnasa.gov The distribution and high relative abundance of α-amino acids in these meteorites are consistent with their formation through the Strecker-cyanohydrin synthesis. nasa.govhokudai.ac.jp This synthesis pathway is considered a plausible mechanism for the formation of amino acids on meteorite parent bodies, which were rich in the necessary precursor molecules: aldehydes, ketones, hydrogen cyanide (HCN), ammonia, and water. hokudai.ac.jp
The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to produce an α-amino acid. The formation of α-dialkyl amino acids like isovaline via this mechanism is supported by the detection of their predicted α-hydroxy acid counterparts in meteorites. hokudai.ac.jp This suggests that the chemical precursors and conditions necessary for this synthesis were present on the parent bodies of these meteorites. hokudai.ac.jp
In the context of the early Earth, similar abiotic synthesis mechanisms are thought to have contributed to the planet's prebiotic organic inventory. biology-pages.infoebsco.com Experiments simulating the conditions of the primitive Earth, most famously the Miller-Urey experiment, have demonstrated that amino acids can be formed from simple inorganic precursors. biology-pages.infoebsco.com These experiments typically involve a mixture of gases believed to be present in the early atmosphere, such as methane, ammonia, hydrogen, and water vapor, subjected to an energy source like electrical sparks to simulate lightning. biology-pages.infoebsco.com While the exact composition of the early Earth's atmosphere is still debated, these experiments show that the abiotic synthesis of amino acids is a plausible process under a range of simulated prebiotic conditions. biology-pages.info
The delivery of extraterrestrial amino acids via meteorites and comets could have supplemented the Earth's own prebiotic synthesis. youtube.com The cosmos is rich in organic molecules, and the impact of these objects would have seeded the early Earth with a variety of complex organic compounds, including amino acids like 2-amino-2-methylbutanoic acid. youtube.com Therefore, the building blocks of life on Earth likely had both terrestrial and extraterrestrial origins, formed through similar abiotic chemical pathways in different environments.
Implications for the Origin and Amplification of Chiral Homogeneity in Biological Systems
The discovery of L-enantiomeric excesses of 2-amino-2-methylbutanoic acid and other α-methyl amino acids in carbonaceous chondrites has profound implications for understanding the origin of homochirality, the exclusive use of one enantiomer of a chiral molecule in biological systems. mdpi.comnih.govnih.gov The fact that this chiral bias existed in extraterrestrial materials before the emergence of life on Earth suggests that the foundation for biological homochirality may have been established in the solar nebula or on meteorite parent bodies. mdpi.com
Several mechanisms have been proposed to explain the origin of these enantiomeric excesses. One leading hypothesis involves the interaction of organic molecules with circularly polarized ultraviolet (UV) light in the interstellar medium. mdpi.com This asymmetric photolysis could have preferentially destroyed one enantiomer, leaving an excess of the other. mdpi.com While this could explain an initial small chiral imbalance, the large excesses observed in some meteorites suggest that amplification processes were also at play. hokudai.ac.jp
Aqueous alteration on the meteorite parent bodies is considered a key factor in the amplification of these initial small enantiomeric imbalances. nasa.govhokudai.ac.jp Processes occurring in the presence of liquid water over extended periods could have amplified a slight excess of one enantiomer to the significant levels observed in meteorites like Murchison and Orgueil. hokudai.ac.jp This suggests that physical and chemical processes in an abiotic environment can lead to significant chiral enrichment. nih.govresearchgate.net
The delivery of these L-enantioenriched amino acids to the early Earth could have biased the prebiotic chemical inventory, providing a starting point for the evolution of homochirality in terrestrial life. hokudai.ac.jp While the presence of D-amino acids can inhibit the polymerization of L-amino acids, a significant initial excess of the L-form could have overcome this hurdle. biology-pages.info Autocatalytic networks, where molecules catalyze their own formation, could have further amplified this initial chiral bias, leading to the homochirality we observe in proteins today. nih.govresearchgate.net Therefore, the study of 2-amino-2-methylbutanoic acid in meteorites provides a crucial link between the chemistry of the early solar system and one of the fundamental properties of life.
Analytical Method Development and Research Tools for 2 Amino 2 Methylbutanoic Acid
Development of Advanced Chromatographic Techniques for Quantitative Analysis
Quantitative analysis is a cornerstone of chemical and biological research, allowing for the precise measurement of the concentration of specific analytes within a sample. longdom.org For amino acids like 2-Amino-2-methylbutanoic acid, chromatographic techniques are the most widely employed methods due to their high sensitivity, accuracy, and resolving power. longdom.orgpageplace.de High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques used for the quantitative analysis of amino acids. longdom.orgchromtech.com
In HPLC, the separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. chromtech.com For amino acids, reversed-phase HPLC is a common approach. The quantity of the analyte is typically determined by measuring the area or height of its peak in the chromatogram and comparing it to a calibration curve constructed from standards of known concentrations. longdom.org Detectors such as UV-Vis, fluorescence, and mass spectrometry (MS) are coupled with HPLC to provide the necessary sensitivity and selectivity. longdom.orgmdpi.com
Gas Chromatography (GC) is another powerful technique that separates compounds based on their volatility after they have been vaporized. chromtech.com The sample is carried by an inert gas (the mobile phase) through a column containing the stationary phase. Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for highly sensitive and selective quantification. springernature.com
Below is a comparative overview of common chromatographic techniques applicable to the analysis of 2-Amino-2-methylbutanoic acid.
| Technique | Principle | Sample Volatility Requirement | Derivatization | Common Detectors | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Low | Often required for detection enhancement. | UV-Vis, Fluorescence, Mass Spectrometry (MS) | High accuracy, reproducible, suitable for non-volatile compounds. chromtech.commdpi.com |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High | Almost always required for amino acids. researchgate.net | Flame Ionization (FID), Mass Spectrometry (MS) | High resolution and sensitivity. chromtech.com |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Low | Can be used for detection. | Visual (stains), Densitometer | Rapid, cost-effective, good for qualitative screening. chromtech.com |
Strategies for Derivatization to Enhance Detection and Separation in Complex Matrices
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are better suited for a given analytical technique. For amino acids such as 2-Amino-2-methylbutanoic acid, this is a critical step to improve chromatographic behavior and enhance detection sensitivity. researchgate.netresearchgate.net The primary functional groups targeted in amino acids are the amino (-NH2) and carboxylic acid (-COOH) groups. nih.gov
For Gas Chromatography (GC): The main goal of derivatization for GC is to increase the volatility and thermal stability of the amino acid. researchgate.net A common and effective approach is a two-step derivatization process:
Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting it with an alcohol (e.g., methanol) in the presence of an acid catalyst. nih.gov
Acylation: The amino group is then acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate (MCF). springernature.comnih.gov This step protects the polar amino group and increases the compound's volatility. The resulting derivatives, such as methyl ester-pentafluoropropionic derivatives, are highly suitable for GC-MS analysis. nih.gov
For High-Performance Liquid Chromatography (HPLC): In HPLC, derivatization is primarily used to attach a chromophore or fluorophore to the amino acid, making it detectable by UV-Vis or fluorescence detectors, which offer high sensitivity. mdpi.com This is often done "pre-column" before the sample is injected.
Marfey's Reagent: (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a chiral derivatizing agent used to separate amino acid enantiomers (D and L forms). nih.gov The resulting diastereomers can be resolved on a standard reverse-phase column. nih.gov
O-phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, enabling sensitive detection. mdpi.com
The following table summarizes common derivatization strategies for amino acids.
| Reagent | Target Functional Group | Analytical Technique | Purpose |
| Alkyl Chloroformates (e.g., MCF) | Amino (-NH2) and Carboxylic (-COOH) | GC-MS | Increases volatility and thermal stability. springernature.com |
| Pentafluoropropionic Anhydride (PFPA) | Amino (-NH2), Hydroxyl (-OH) | GC-MS | Increases volatility and improves chromatographic separation. nih.gov |
| Marfey's Reagent | Amino (-NH2) | HPLC-UV/MS | Enables chiral separation of D/L enantiomers. nih.gov |
| O-phthalaldehyde (OPA) | Primary Amino (-NH2) | HPLC-Fluorescence | Adds a fluorescent tag for highly sensitive detection. mdpi.com |
Application of Isotopic Labeling in Metabolic and Mechanistic Research
Isotopic labeling is a powerful technique where an atom in a molecule is replaced with its stable (non-radioactive) isotope. chempep.com Common stable isotopes used in biological research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). chempep.com By introducing a labeled version of 2-Amino-2-methylbutanoic acid into a biological system, researchers can trace its journey through metabolic pathways. eurisotop.com
Metabolic Research: In metabolic studies, stable isotope-labeled amino acids serve as tracers. chempep.com When a cell or organism is supplied with labeled 2-Amino-2-methylbutanoic acid, the label will be incorporated into downstream metabolites. Using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can identify these labeled metabolites and quantify their rate of production. eurisotop.comnih.gov This approach, known as metabolic flux analysis, provides a dynamic picture of cellular metabolism, revealing how the amino acid is utilized, catabolized, and integrated into larger molecules. nih.gov Isotopic labeling helps distinguish biologically derived metabolites from experimental noise and is considered the gold standard for quantifying endogenous metabolites in complex samples. eurisotop.com
Mechanistic Research: Isotopic labeling is also invaluable for elucidating the mechanisms of enzymatic reactions. nih.gov By strategically placing an isotope at a specific position within the 2-Amino-2-methylbutanoic acid molecule, scientists can track the fate of that specific atom during a chemical transformation. This provides detailed insights into bond-breaking and bond-forming events, helping to confirm or refute proposed reaction pathways. nih.gov This clearly defined approach offers a deeper understanding of enzyme function and carbocation chemistry. nih.gov
The table below details the common stable isotopes used in amino acid research.
| Isotope | Natural Abundance (%) | Application in Research |
| Carbon-13 (¹³C) | ~1.1% | Tracing the carbon backbone of the amino acid through metabolic pathways. chempep.com |
| Nitrogen-15 (¹⁵N) | ~0.4% | Following the fate of the amino group in transamination and synthesis reactions. chempep.com |
| Deuterium (²H) | ~0.02% | Used to study reaction mechanisms and can be used in combination with ¹³C or ¹⁵N labeling. chempep.com |
| Oxygen-18 (¹⁸O) | ~0.2% | Tracing the involvement of the carboxylic acid group in reactions. chempep.com |
Future Research Directions and Emerging Areas in 2 Amino 2 Methylbutanoic Acid Studies
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of α,α-disubstituted amino acids like 2-amino-2-methylbutanoic acid presents considerable challenges due to the steric hindrance around the quaternary α-carbon. nih.gov Overcoming these challenges is a long-standing goal in organic synthesis, as these compounds are valuable as peptide conformation modifiers and precursors to bioactive molecules. nih.govresearchgate.net While numerous methodologies for their asymmetric construction have been developed, the field is continuously evolving. rsc.org
Future research will likely focus on emerging strategies that offer more efficient and sustainable pathways. Key areas of exploration include:
Synergistic Enantioselective Catalysis: This approach combines multiple catalysts to achieve high enantioselectivity in a single step, which is often difficult for sterically hindered molecules. nih.govresearchgate.net
Visible-Light-Mediated Photocatalysis: Offering a green chemistry approach, photocatalysis can enable novel bond formations under mild conditions, potentially reducing the need for harsh reagents and protecting groups. nih.govresearchgate.net
Metal-Free Methodologies: The development of synthetic routes that avoid heavy or toxic metal catalysts is a significant goal for sustainable chemistry. nih.govresearchgate.net This includes the use of chiral N-heterocyclic carbene complexes in catalytic processes. rsc.org
CO2 Fixation: Investigating methods that utilize carbon dioxide as a C1 building block would represent a major advancement in green synthesis, providing an atom-economical and environmentally friendly route to the carboxylic acid moiety. nih.govresearchgate.net
These advanced synthetic strategies aim to improve upon existing methods, such as those using chiral auxiliaries or the catalytic addition of acetonitrile to α-iminoesters, by offering higher yields, better stereocontrol, and a reduced environmental footprint. rsc.orgjst.go.jp
Development of Advanced Spectroscopic and Imaging Probes for Research
The development of molecular probes is crucial for studying the biological roles and distribution of molecules like 2-amino-2-methylbutanoic acid. Isotopically labeled versions of this amino acid have already shown promise as imaging agents in oncology.
Specifically, 11C-labeled 2-amino-2-methylbutanoic acid ([11C]Iva) has been evaluated as a potential positron emission tomography (PET) probe for tumor imaging. nih.gov Studies have shown that [11C]Iva is stable in serum and is transported into cancer cells primarily through the L-type amino acid transporter 1 (LAT1), which is often highly expressed in tumors. nih.gov PET studies in tumor-bearing mice demonstrated high accumulation of [11C]Iva in tumors compared to most normal tissues, suggesting its potential for noninvasive cancer imaging. nih.gov Similarly, other radiolabeled α,α-disubstituted amino acids, such as 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe), have been developed to target system L amino acid transporters for brain tumor imaging. nih.gov
Future research in this area will likely focus on:
Developing probes for other imaging modalities: This could include creating fluorescently labeled derivatives for optical imaging or contrast agents for magnetic resonance imaging (MRI), enabling multimodal imaging approaches. mdpi.com
Creating probes with enhanced properties: Research may aim to design probes with higher specificity for certain transporter subtypes, improved pharmacokinetic properties, or activatable signals that respond to the tumor microenvironment. mdpi.commdpi.com
Utilizing advanced spectroscopic techniques: Unnatural amino acids can serve as site-specific spectroscopic probes to investigate protein structure and dynamics. upenn.edu Techniques like recognition tunneling could potentially identify single molecules of 2-amino-2-methylbutanoic acid, offering unprecedented analytical sensitivity. nih.gov
| Probe | Imaging Modality | Target | Key Finding | Reference |
|---|---|---|---|---|
| [11C]Iva (11C-labeled 2-amino-2-methylbutanoic acid) | PET | System L Amino Acid Transporters (LAT1) | High accumulation in tumors suggests promise for noninvasive cancer imaging. | nih.gov |
| [18F]FAMPe (2-amino-5-[18F]fluoro-2-methylpentanoic acid) | PET | System L Amino Acid Transporters | Developed for brain tumor imaging with good tumor uptake and tumor-to-brain ratios. | nih.gov |
Deeper Mechanistic Insights into Biochemical Transformations
While 2-amino-2-methylbutanoic acid is a non-proteinogenic amino acid, it is not biochemically inert. Its structure is similar to the neurotransmitter GABA and the common amino acid valine. wikipedia.org Research has shown that isovaline (B112821) can act as an analgesic in mice by activating peripheral GABAB receptors, and it does not cross the blood-brain barrier. wikipedia.org This peripheral action suggests a potential therapeutic pathway that avoids central nervous system side effects. wikipedia.org
Furthermore, its transport into cells is mediated by specific amino acid transporters, particularly system L transporters like LAT1, which are crucial for the uptake of large, neutral amino acids. nih.govnih.gov Understanding the specifics of this transport is vital, as these transporters are upregulated in many cancers. nih.gov
Emerging areas for future research will involve elucidating the precise mechanisms of its biological activity. This includes:
Mapping Receptor Interactions: Detailed structural and functional studies to understand how 2-amino-2-methylbutanoic acid binds to and activates GABAB receptors at the molecular level.
Investigating Transporter Selectivity: Exploring the kinetics and specificity of its interaction with various amino acid transporters beyond LAT1 to build a complete picture of its cellular uptake and distribution.
Exploring Metabolic Pathways: While often considered metabolically inert, future studies could investigate potential, previously unknown, metabolic transformations or roles as a precursor molecule in specific cellular contexts.
Identifying Novel Biological Targets: Using advanced chemical biology and proteomic approaches to identify other potential protein binding partners or receptors, which could unveil new biological functions.
Expansion of Prebiotic Chemistry Models and Extraterrestrial Analogues
2-amino-2-methylbutanoic acid, commonly known as isovaline in astrochemical literature, is of profound interest in the study of the origin of life. wikipedia.org It is a rare amino acid on Earth but has been identified in significant quantities in carbonaceous chondrite meteorites, such as the Murchison and Almahata Sitta meteorites. wikipedia.orgnasa.govnih.gov The presence of isovaline and other non-protein amino acids in these meteorites provides strong evidence for an extraterrestrial, abiotic origin of these molecules. nasa.govboisestate.edu
Key findings that shape future research directions include:
Enantiomeric Excess: Unlike most amino acids in meteorites which are found in racemic mixtures (equal amounts of D and L forms), isovaline has been discovered with a significant excess of the L-enantiomer in some meteorites, a finding that has been linked to the origin of homochirality in terrestrial life. nih.govresearchgate.netnih.gov
Formation and Stability: The racemic nature of isovaline in some meteorites suggests it is indigenous and not a result of terrestrial contamination. nasa.govboisestate.edu Studies on the photostability of isovaline and its precursors, like 5-ethyl-5-methylhydantoin, under simulated space radiation are crucial for understanding its survival and evolution in extraterrestrial environments. nih.gov The fact that isovaline's structure appears to prohibit racemization in aqueous solutions makes the observed enantiomeric excesses particularly enigmatic. nasa.gov
Parent Body Processes: The varying abundances and distributions of isovaline and other amino acids in different meteorites may reflect the diverse histories of their parent bodies, including processes like aqueous alteration and thermal metamorphism. boisestate.edunasa.gov The observation that L-isovaline enrichment is found in aqueously altered meteorites but not in primitive, unaltered ones suggests that this amplification occurred on the meteorite parent bodies. researchgate.net
Future research will aim to expand upon these findings by:
Analyzing New Astromaterials: Studying samples from asteroids and comets, such as those from recent sample-return missions, will provide more pristine examples to analyze for isovaline and its isomers, helping to clarify prebiotic chemical inventories.
Simulating Prebiotic Synthesis: Developing more sophisticated laboratory models that simulate conditions on meteorite parent bodies to investigate non-Strecker synthesis pathways and mechanisms for enantiomeric enrichment. nasa.gov
Investigating Isotopic Signatures: Performing detailed isotopic analysis of meteoritic isovaline to further confirm its extraterrestrial origin and elucidate its formation pathways. researchgate.net
| Meteorite | Key Finding Related to 2-Amino-2-methylbutanoic Acid (Isovaline) | Reference |
|---|---|---|
| Murchison (CM Chondrite) | Significant L-enantiomeric excess (up to 18.5%) has been reported. Contains a wide variety of other amino acid isomers. | nih.govnih.govresearchgate.net |
| Almahata Sitta (Polymict Ureilite) | Found in racemic (D/L ≈ 1) form, indicating an indigenous, abiotic origin. Abundances are ~1000 times lower than in Murchison. | nasa.govboisestate.edu |
| Orgueil (CI Chondrite) | A significant L-enantiomeric excess (15.2%) was measured. | researchgate.net |
| Asuka 12236 (Primitive CM Chondrite) | Found in racemic form, with no L-isovaline excess detected, in contrast to more aqueously altered CM meteorites. | nasa.gov |
Q & A
Q. What are the common synthetic routes for preparing 2-amino-2-methylbutanoic acid hydrochloride?
The synthesis of this compound typically involves acid-catalyzed hydrolysis or resolution of enantiomers. A validated method includes:
- Step 1 : Reacting the free base (e.g., (S)-(+)-2-amino-2-methylbutanoic acid) with hydrochloric acid in a solvent like dioxane.
- Step 2 : Stirring at room temperature for 1 hour, followed by reduced-pressure concentration to isolate the hydrochloride salt .
- Purity control : Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, as reported in safety data sheets .
Q. How can researchers characterize the purity and structure of this compound?
Key analytical methods include:
- NMR spectroscopy : Proton NMR (e.g., δ 3.79 ppm for methoxy groups in related compounds) confirms structural integrity .
- Melting point/decomposition analysis : Decomposition occurs at 305–308°C, consistent with hydrochloride salts .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) quantifies purity (>97%) .
- Elemental analysis : Validates C, H, N, and Cl content against theoretical values (e.g., C: 41.2%, H: 7.6%, Cl: 19.4%) .
Q. What are the recommended storage conditions and safety protocols for handling this compound?
- Storage : Keep in sealed containers at ambient temperature, protected from moisture and light. Hydrochloride salts are hygroscopic and may degrade under high humidity .
- Safety measures : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can enantiomeric purity be assessed, and what chiral separation techniques are effective?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (80:20) mobile phase to resolve (R)- and (S)-enantiomers .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., (S)-enantiomer: [α]D = +12.5° in water) .
- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by analyzing Cotton effects in the 200–250 nm range .
Q. What experimental strategies address solubility limitations in aqueous and organic solvents?
- Co-solvent systems : Use DMSO:water (1:1) or ethanol:water (3:1) to enhance solubility.
- Sonication : Ultrasonicate suspensions at 40 kHz for 10–15 minutes to disperse aggregates .
- pH adjustment : Solubilize in neutral buffers (pH 7.4) for biological assays, avoiding extremes that may hydrolyze the compound .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Variable control : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges).
- Dose-response validation : Test activity across 3–4 log units (e.g., 1–100 μM) to identify thresholds for neuroactive effects .
- Meta-analysis : Compare studies using tools like PRISMA guidelines to assess methodological heterogeneity .
Q. What considerations are critical for designing in vivo studies with this compound?
Q. How can degradation products under acidic/thermal conditions be identified?
- Forced degradation studies : Heat samples at 60°C for 48 hours or incubate in 0.1 M HCl (37°C, 24 hours).
- Analytical tools :
- HPLC-MS : Detect degradation products (e.g., 2-methylbutanoic acid, m/z 101) .
- TGA/DSC : Identify thermal decomposition events (e.g., mass loss at >300°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
